Perfluoro-t-butyl trifluoroacetate

Beschreibung

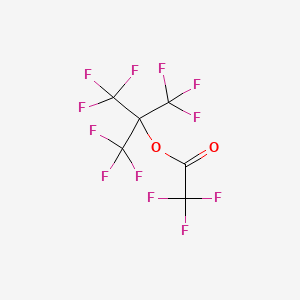

Structure

2D Structure

Eigenschaften

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSOHPXIFIETIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614100 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-10-4 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for Perfluoro T Butyl Trifluoroacetate and Its Derivatives

Direct Synthesis of Perfluoro-t-butyl Trifluoroacetate (B77799)

The direct synthesis of perfluoro-t-butyl trifluoroacetate involves the esterification of perfluoro-t-butanol with a trifluoroacetylating agent. This reaction provides a straightforward route to the target compound, which can serve as a reagent in further chemical transformations.

Synthetic Pathways from Perfluoro-t-butanol and Trifluoroacetic Anhydride (B1165640)

The synthesis of this compound can be achieved through the reaction of perfluoro-t-butanol with trifluoroacetic anhydride (TFAA). This reaction is a classic example of alcohol acylation using an acid anhydride. Trifluoroacetic anhydride is a highly reactive acylating agent, readily reacting with alcohols to form the corresponding trifluoroacetate ester and trifluoroacetic acid as a byproduct. wikipedia.orgsigmaaldrich.com

The general mechanism involves the nucleophilic attack of the hydroxyl group of perfluoro-t-butanol on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion as a leaving group, which then abstracts the proton from the oxonium intermediate to yield the final ester product and a molecule of trifluoroacetic acid. Given the high reactivity of TFAA, this reaction typically proceeds under mild conditions. sigmaaldrich.com While specific literature for this exact transformation is not prevalent, the esterification of the less fluorinated tert-butanol (B103910) with acetic anhydride is well-documented and proceeds with high yield, often in the presence of a catalyst or in a catalytically active ionic liquid. researchgate.net

General Reaction Scheme: (CF₃)₃COH + (CF₃CO)₂O → (CF₃)₃COCOCF₃ + CF₃COOH

Strategies for Perfluoro-t-butylation Utilizing or Analogous to this compound

Beyond the direct synthesis of the trifluoroacetate ester, a major focus in organofluorine chemistry is the development of general methods for introducing the perfluoro-t-butyl group into a variety of organic substrates. These methods can be broadly categorized into radical and nucleophilic perfluoro-t-butylation strategies.

Radical Perfluoro-t-butylation: Reaction Mechanisms and Reagents

Radical perfluoro-t-butylation involves the generation of the perfluoro-t-butyl radical, (CF₃)₃C•, which is a potent electrophilic carbon-centered radical. nih.gov This radical can then be used in a variety of transformations, particularly for the functionalization of unsaturated systems.

A significant challenge in this area has been the lack of practical and stable reagents for generating the (CF₃)₃C• radical. nih.gov Recently, a stable and scalable reagent has been developed, synthesized from commercially available perfluoro-t-butanol and a designed benzothiazole (B30560) hypervalent iodonium (B1229267) salt. nih.govresearchgate.net This reagent has enabled the development of a diverse synthetic platform for the perfluoro-t-butylation of alkenes, alkynes, and electron-rich aromatic compounds via photocatalysis. nih.gov

Photo-driven methods have emerged as powerful tools for C-H functionalization. In the context of perfluoro-t-butylation, photocatalysis allows for the generation of the (CF₃)₃C• radical under mild conditions, which can then engage in C(sp²)–H functionalization reactions. nih.govresearchgate.net

Highly E-selective photo-driven C(sp²)–H functionalization of styrene (B11656) derivatives has been achieved. nih.govresearchgate.net This method demonstrates excellent functional group tolerance and is applicable to late-stage functionalization of complex molecules. nih.gov The selectivity of these reactions can be controlled, with E-products being formed preferentially. However, the thermally disfavored Z-products can also be accessed by modifying the reaction conditions. nih.govresearchgate.net

Table 1: Examples of Photo-driven C(sp²)–H Perfluoro-t-butylation of Styrene Derivatives

| Substrate | Product (E-isomer) | Yield |

| Styrene | (E)-(3,3,4,4,5,5,5-Heptafluoro-2,2-dimethylpent-1-en-1-yl)benzene | High |

| 4-Methylstyrene | (E)-1-(3,3,4,4,5,5,5-Heptafluoro-2,2-dimethylpent-1-en-1-yl)-4-methylbenzene | High |

| 4-Chlorostyrene | (E)-1-Chloro-4-(3,3,4,4,5,5,5-heptafluoro-2,2-dimethylpent-1-en-1-yl)benzene | High |

| 4-Fluorostyrene | (E)-1-(3,3,4,4,5,5,5-Heptafluoro-2,2-dimethylpent-1-en-1-yl)-4-fluorobenzene | High |

Data synthesized from findings in recent literature. nih.govresearchgate.net

The generation of the (CF₃)₃C• radical from its precursors is often initiated by a single electron transfer (SET) process. rsc.org In photocatalytic systems, the excited state of a photocatalyst can reduce the perfluoro-t-butylation reagent via SET, leading to the formation of a radical intermediate that subsequently fragments to release the (CF₃)₃C• radical. nih.gov

This process is central to the radical perfluoro-t-butylation of unsaturated compounds. The SET from an excited iridium(III) catalyst to a perfluoro-t-butylating reagent generates a carbon radical intermediate, which undergoes rapid C-O bond cleavage to release the (CF₃)₃C• radical. This radical then adds to an unsaturated bond, and the resulting radical intermediate can be further transformed to the final product. nih.gov

Nucleophilic Perfluoro-t-butylation: Generation and Reactivity of the (CF₃)₃C⁻ Anion

Nucleophilic perfluoro-t-butylation has been a long-standing challenge due to the difficulty in generating and handling the perfluoro-t-butyl anion, (CF₃)₃C⁻. cas.cnnih.gov This anion is a weak nucleophile and can be unstable. nih.gov However, recent advances have provided practical methods for its generation and use in synthesis. cas.cnnih.gov

A notable method involves the use of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) as a precursor. cas.cnnih.gov Through a consecutive triple-fluorination process with a fluoride (B91410) source like cesium fluoride (CsF), the (CF₃)₃C⁻ species can be liberated in situ. cas.cnnih.govresearchgate.netresearchgate.net This has opened up avenues for its use as a robust nucleophilic perfluoro-t-butylating agent. Another approach involves using perfluoro-t-butyl phenyl sulfone as a clean source of the (CF₃)₃C⁻ anion, which reacts efficiently with arynes. researchgate.netcas.cnnih.gov

Once generated, the (CF₃)₃C⁻ anion can react with a variety of electrophiles. This has been demonstrated in the synthesis of a wide array of structurally diverse perfluoro-t-butylated molecules. The reaction tolerates numerous functional groups, including esters, lactams, and azides. cas.cn It has also been successfully applied to the modification of bioactive molecules. cas.cn The scope of electrophiles includes alkyl halides (bromides, chlorides, and iodides) and electron-deficient arenes for SNAr-type reactions. cas.cn

Table 2: Reactivity of the (CF₃)₃C⁻ Anion with Various Electrophiles

| Electrophile Class | Example Substrate | Product Type |

| Alkyl Bromides | 4-Phenylbenzyl bromide | Perfluoro-t-butylated arene |

| Alkyl Chlorides | Benzyl chloride | Perfluoro-t-butylated arene |

| Alkyl Iodides | Iodocyclohexane | Perfluoro-t-butylated alkane |

| Activated Arenes | 2,4-Dinitrofluorobenzene | Perfluoro-t-butylated arene (via SNAr) |

| Sulfenyl/Selenyl Chlorides | Phenylsulfenyl chloride | Perfluoro-t-butylated sulfide |

Data synthesized from findings in recent literature. cas.cn

Electrophilic Perfluoro-t-butylation Approaches

The introduction of the sterically demanding and electron-withdrawing perfluoro-t-butyl (PFtB) group into organic molecules is a significant challenge in fluoroalkylation chemistry. nih.gov Among the strategies developed, those involving an electrophilic source of the perfluoro-t-butyl moiety are of particular interest. The perfluoro-t-butyl radical, (CF₃)₃C•, exhibits notable electrophilic character. This high reactivity is evident in its addition reactions to terminal olefins, where the rate constants increase significantly—by a factor of approximately 30—for every 1 eV decrease in the ionization potential of the alkene. canada.ca This is a much more pronounced effect compared to other perfluoroalkyl radicals like CF₃• and n-C₃F₇•, which only show a 3- to 4-fold rate increase under similar conditions. canada.ca This inherent electrophilicity makes the (CF₃)₃C• radical a powerful tool for the functionalization of electron-rich unsaturated systems.

Catalytic Systems in Perfluoro-t-butylation Transformations

Catalysis is pivotal in overcoming the challenges associated with introducing the bulky perfluoro-t-butyl group. Both transition metal-mediated and photocatalytic systems have been developed to facilitate these transformations efficiently.

Transition Metal-Mediated Fluorination and Fluoroalkylation

Transition metal catalysis has been successfully employed in perfluoro-t-butylation reactions. For instance, a combination of a palladium (Pd) and copper (Cu) catalyst system is effective for the decarboxylative coupling of (perfluoro-t-butyl)propiolic acid with a variety of aryl, alkyl, alkenyl, and alkynyl halides and triflates. rsc.org This method provides a high-yielding and functional-group-tolerant pathway to structurally diverse PFtB-substituted alkynes. rsc.org

In other systems, particularly those involving photocatalysis, copper catalysts are also utilized. For the perfluoro-t-butylation of styrene derivatives, CuTC (copper(I) thiophene-2-carboxylate) has been identified as an effective transition metal co-catalyst alongside a photocatalyst. nih.gov

Photocatalysis in Perfluoro-t-butylation Processes

Photocatalysis offers a powerful method for generating the perfluoro-t-butyl radical under mild conditions. nih.gov A stable and scalable hypervalent iodine(III) reagent has been developed that, upon single electron reduction by a photocatalyst, efficiently releases the (CF₃)₃C• radical. nih.gov The iridium-based complex, fac-Ir(ppy)₃, has proven to be an effective photocatalyst for this purpose, operating under visible light irradiation (blue LEDs). nih.gov This photocatalytic strategy enables a variety of synthetic transformations, including the functionalization of unsaturated compounds. nih.gov The reaction mechanism involves the single electron transfer from the excited state of the Ir(III) photocatalyst to the hypervalent iodine reagent, which then fragments to release the perfluoro-t-butyl radical. nih.gov

Construction of Complex Perfluoro-t-butylated Molecular Architectures

The development of robust synthetic methodologies has enabled the incorporation of the perfluoro-t-butyl group into a range of complex organic molecules, including unsaturated scaffolds and aromatic systems.

Perfluoro-t-butylation of Unsaturated Organic Scaffolds (Alkenes, Alkynes)

The perfluoro-t-butylation of alkenes and alkynes is a key method for creating complex molecular architectures. nih.gov Addition reactions, where the perfluoro-t-butyl group adds across a double or triple bond, are a common strategy. wou.eduyoutube.com

A photocatalytic approach using a hypervalent iodine-based PFtB reagent has been shown to be highly effective for the C(sp²)–H functionalization of styrene derivatives. nih.gov This method can be controlled to achieve high stereoselectivity, favoring the E-isomer under standard conditions. nih.gov Interestingly, by modifying the reaction conditions to manage the triplet-triplet energy transfer process, the thermally disfavored Z-isomers can also be obtained selectively. nih.gov

The scope of this photocatalytic method extends to alkynes as well. nih.gov Furthermore, a palladium/copper-catalyzed decarboxylative coupling using (perfluoro-t-butyl)propiolic acid provides a general and efficient route to a wide array of PFtB-alkynes. rsc.org This protocol is compatible with various functional groups, highlighting its broad applicability. rsc.org

Table 1: E-Selective C(sp²)–H Perfluoro-t-butylation of Styrene Derivatives nih.gov

| Entry | Styrene Derivative | Yield (%) | E:Z Ratio |

| 1 | Styrene | 78 | >20:1 |

| 2 | 4-Methylstyrene | 85 | >20:1 |

| 3 | 4-Methoxystyrene | 82 | >20:1 |

| 4 | 4-Fluorostyrene | 95 | >20:1 |

| 5 | 4-Chlorostyrene | 92 | >20:1 |

| 6 | 4-Bromostyrene | 88 | >20:1 |

| 7 | 4-(Trifluoromethyl)styrene | 65 | >20:1 |

Reactions were performed using a hypervalent iodine PFtB reagent, fac-Ir(ppy)₃ as the photocatalyst, and CuTC as a co-catalyst in DCM under blue LED irradiation.

Table 2: Z-Selective C(sp²)–H Perfluoro-t-butylation of Styrene Derivatives nih.gov

| Entry | Styrene Derivative | Yield of Z-isomer (%) |

| 1 | 4-PFtB-Styrene | 70 |

| 2 | 4-(Trifluoromethyl)styrene | 65 |

| 3 | 4-Chlorostyrene | 58 |

| 4 | 4-Methylstyrene | 52 |

Reactions were performed under modified photocatalytic conditions to favor the Z-isomer.

Aromatic and Heteroaromatic Perfluoro-t-butylation

The direct introduction of the perfluoro-t-butyl group into aromatic and heteroaromatic rings is a challenging yet highly desirable transformation. Photocatalytic methods have shown success with electron-rich aromatic compounds. nih.gov

A distinct and highly effective method for aromatic perfluoro-t-butylation involves the use of perfluoro-t-butyl phenyl sulfone as a source of the perfluoro-t-butyl anion. nih.gov This anion reacts in a highly regioselective manner with arynes, which are highly reactive intermediates generated in situ. nih.gov This approach provides a general synthetic route to perfluoro-t-butylated arenes in high yields and has been applied to the preparation of sensitive ¹⁹F-labeled NMR probes. nih.gov While this specific method proceeds via a nucleophilic PFtB species rather than an electrophilic one, it represents a significant advancement in the synthesis of perfluoro-t-butylated aromatic compounds. nih.gov

Stereoselective Perfluoro-t-butylation Approaches

The introduction of the sterically demanding perfluoro-t-butyl group into organic molecules in a stereocontrolled manner presents a significant synthetic challenge. Recent advancements have focused on developing methods that can dictate the spatial arrangement of this bulky fluorinated moiety, particularly in the context of unsaturated systems. One notable strategy involves the radical-type perfluoro-t-butylation of styrene derivatives, which allows for high stereoselectivity in the formation of either E- or Z-isomers. repec.orgnih.gov

This approach utilizes a stable and scalable hypervalent iodonium salt reagent as a source of the perfluoro-t-butyl radical, (CF₃)₃C•. repec.org The stereochemical outcome of the reaction is highly dependent on the reaction conditions. Photo-driven C(sp²)–H functionalization of styrenes, employing fac-Ir(ppy)₃ as a photosensitizer, proceeds through a triplet-triplet energy transfer pathway. This method achieves high E-selectivity, favoring the formation of the thermodynamically more stable product. nih.gov

Conversely, by modifying the reaction conditions to circumvent this energy transfer pathway, it is possible to access the thermally disfavored Z-isomers. repec.orgnih.gov This switch in selectivity provides a valuable tool for divergent synthesis, allowing access to distinct geometric isomers from a common precursor. For instance, the reaction of a perfluoro-t-butyl substituted styrene under modified conditions resulted in a complete conversion to the corresponding Z-isomer in good yield. nih.gov This control over double bond geometry represents a key advance in stereoselective perfluoro-t-butylation. repec.org

Table 1: Stereoselective Perfluoro-t-butylation of Styrene Derivatives

| Reaction Type | Key Reagents/Conditions | Selectivity | Substrate Example | Product Isomer | Reference |

|---|---|---|---|---|---|

| Photo-driven C(sp²)–H Functionalization | Perfluoro-t-butylating Reagent, fac-Ir(ppy)₃, Blue LEDs | Highly E-selective | Styrene derivatives | E-isomer | nih.gov |

| Thermally Disfavored Isomer Synthesis | Modified conditions (removal of energy antagonist) | Z-selective | PFtB substituted styrene | Z-isomer (70% yield) | nih.gov |

Incorporation into Amino Acid and Peptide Structures for Research Applications

The unique properties of the perfluoro-t-butyl group, particularly its sharp singlet signal in ¹⁹F NMR spectroscopy, make it an attractive label for studying the structure, function, and pharmacokinetics of peptides and proteins. nih.govnih.gov Methodologies have been developed to incorporate this group into amino acid building blocks suitable for peptide synthesis.

A practical, two-step synthesis of Fmoc-perfluoro-t-butyl tyrosine has been developed from the commercially available Fmoc-4-amino-phenylalanine. nih.gov The synthesis proceeds through a diazotization of the amino group, followed by a diazonium coupling reaction with perfluoro-tert-butanol (B1216648). The resulting Fmoc-protected amino acid can be directly used in solid-phase peptide synthesis. Peptides containing this unnatural amino acid can be detected rapidly by ¹⁹F NMR at nanomolar concentrations, highlighting its sensitivity as a probe. nih.gov

Another strategy involves the design and synthesis of a geminally perfluoro-tert-butylated β-amino acid (βFa). nih.gov This achiral amino acid, featuring two perfluoro-t-butyl groups, was designed to act as both a pharmacokinetic modulator and a ¹⁹F NMR reporter. The synthesis starts from pentaerythritol (B129877) and involves a Mitsunobu reaction with perfluoro-tert-butanol to introduce the fluorinated moieties. nih.gov The β-amino acid structure provides sufficient separation between the amino group and the bulky fluorinated groups, facilitating its incorporation into peptides via standard solid-phase chemistry without requiring side-chain protection. nih.gov

Table 2: Synthesis of Perfluoro-t-butylated Amino Acids for Peptide Research

| Amino Acid Derivative | Starting Material | Key Synthetic Steps | Protection Strategy | Application | Reference |

|---|---|---|---|---|---|

| Fmoc-perfluoro-t-butyl tyrosine | Fmoc-4-amino-phenylalanine | 1. Diazotization 2. Diazonium coupling with perfluoro-tert-butanol | Fmoc | Sensitive ¹⁹F NMR probe in peptides | nih.gov |

| Geminally perfluoro-t-butylated β-amino acid (βFa) | Pentaerythritol | Mitsunobu reaction with perfluoro-tert-butanol | Fmoc or Boc for peptide synthesis; no side-chain protection needed | Pharmacokinetic modulator and ¹⁹F NMR reporter | nih.gov |

Synthesis of N-Perfluoro-t-butyl Secondary Amine Derivatives

N-Perfluoro-t-butyl (N-PFtB) secondary amines are valuable compounds, serving as unique ¹⁹F-reporting moieties for applications such as ¹⁹F MRI. nih.govgsa.ac.ukrsc.org A significant challenge has been their mild and facile synthesis. A recently developed one-step strategy provides an efficient and safe route to these derivatives from readily available N-trifluoromethyl secondary amines. nih.govgsa.ac.ukrsc.orgresearchgate.net

This novel protocol involves three key processes. It begins with the elimination of hydrogen fluoride from the N-trifluoromethyl precursor, a step critically facilitated by cesium fluoride (CsF). nih.govgsa.ac.ukrsc.org This generates a highly reactive difluoromethyl imine intermediate (R-N=CF₂). This intermediate then undergoes two consecutive addition-elimination processes with a trifluoromethyl source to form a hexafluoropropyl imine (R-N=C(CF₃)₂). The final step is the addition of in situ generated fluoroform (HCF₃) to this imine, yielding the target N-PFtB secondary amine. nih.govgsa.ac.uk

A key advantage of this method is its operational simplicity, utilizing trimethylsilyltrifluoromethane (TMSCF₃) as a single trifluoromethyl source. nih.govgsa.ac.uk Furthermore, the N-trifluoromethyl starting material itself serves as the hydrogen source for the final addition step. The reaction demonstrates broad functional group tolerance, including compatibility with heterocyclic compounds, making it a versatile tool for synthesizing a range of N-PFtB secondary amines for various research applications. nih.govrsc.org

Table 3: One-Step Synthesis of N-Perfluoro-t-butyl Secondary Amines

| Starting Material | Key Reagents | Key Intermediates | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| N-Trifluoromethyl secondary amine | TMSCF₃ (CF₃ source), CsF (HF elimination facilitator) | Difluoromethyl imine, Hexafluoropropyl imine | N-Perfluoro-t-butyl secondary amine | One-step, mild conditions, broad functional group tolerance | nih.govgsa.ac.ukrsc.org |

Mechanistic Investigations and Computational Studies of Perfluoro T Butyl Systems

Elucidation of Perfluoro-t-butyl Group Transfer Mechanisms

The transfer of the sterically demanding perfluoro-t-butyl group, -C(CF₃)₃, onto a substrate is primarily achieved through pathways involving highly reactive anionic or radical species. The choice of mechanism is dictated by the nature of the perfluoro-t-butyl source and the reaction conditions.

Nucleophilic Perfluoro-t-butylation: This pathway involves the generation of the perfluoro-t-butyl anion, (CF₃)₃C⁻. A notable method for liberating this species involves a consecutive triple-fluorination process using 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and a fluoride (B91410) source like cesium fluoride (CsF). cas.cn The mechanism proceeds through the addition of fluoride ions to the double bond, followed by the elimination of bromide ions, ultimately releasing the (CF₃)₃C⁻ anion. cas.cn This nucleophilic species can then react with a wide range of electrophiles, including alkyl halides and electron-deficient arenes, to form the desired perfluoro-t-butylated products. cas.cn

Radical Perfluoro-t-butylation: An alternative and powerful strategy involves the generation of the perfluoro-t-butyl radical, (CF₃)₃C•. This electrophilic carbon-centered radical can be produced from stable, scalable reagents under mild conditions. nih.gov For instance, a specially designed benzothiazole (B30560) hypervalent iodonium (B1229267) salt derived from perfluoro-t-butanol can efficiently release the (CF₃)₃C• radical upon single-electron reduction, often initiated by a photocatalyst. nih.govnih.gov The proposed mechanism involves the single electron transfer from an excited photocatalyst (e.g., Ir(III)*) to the reagent, which then undergoes rapid C-O bond cleavage to release the (CF₃)₃C• radical. nih.gov This radical subsequently adds to unsaturated bonds in substrates like styrenes and alkynes to initiate the functionalization process. nih.gov

Intermediates and Transition States in Perfluoro-t-butylation Reactions

The transient species formed during perfluoro-t-butylation reactions are central to understanding their outcomes.

In nucleophilic pathways , the key intermediate is the perfluoro-t-butyl anion, (CF₃)₃C⁻. Its generation from precursors like DBBF has been observed and confirmed, allowing it to serve as a robust nucleophilic agent. cas.cn The reaction then proceeds through transition states typical of nucleophilic substitution (Sₙ2) or addition reactions, depending on the electrophile.

In radical pathways , the primary intermediate is the perfluoro-t-butyl radical, (CF₃)₃C•. nih.gov Following its generation, the radical adds to a C=C double bond, for example in a styrene (B11656) derivative, to form a new carbon-centered radical intermediate. nih.gov This intermediate can then undergo further steps, such as β-H elimination, to yield the final product. Computational studies have been crucial in mapping these steps, identifying the structures of the radical adducts and the transition states for subsequent transformations. nih.govresearchgate.net For example, in the photocatalytic perfluoro-t-butylation of styrenes, the process involves the initial radical addition to the alkene, followed by quenching of the resulting radical intermediate. nih.gov

Similarly, studies on the formation of N-perfluoro-t-butyl secondary amines have shown that the reaction proceeds through highly reactive intermediates like difluoromethyl imine and hexafluoropropyl imine. rsc.org These intermediates are formed via a series of addition-elimination steps, highlighting the complex, multi-step nature of these transformations. rsc.org

Advanced Computational Chemistry Methodologies

Computational chemistry provides indispensable tools for probing the intricate details of reactions involving perfluoro-t-butyl systems, which are often difficult to study experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been extensively applied to investigate perfluoro-t-butyl systems. nih.gov DFT calculations are used to determine the geometries of reactants, intermediates, and transition states, as well as their relative energies, providing a detailed map of the reaction's potential energy surface. nih.govresearchgate.net

For instance, DFT calculations were employed to elucidate the high E-selectivity observed in the photocatalytic C(sp²)–H perfluoro-t-butylation of styrene derivatives. nih.gov The calculations revealed a significant energy gap (13.4 kcal/mol) between two configurations of a key organocopper intermediate, a difference attributed to the severe steric repulsion from the PFtB group. nih.gov This large energy barrier for σ-bond rotation dictates the stereochemical outcome of the subsequent β-H elimination step, favoring the E-isomer. nih.gov In contrast, the analogous trifluoromethylated system showed a much lower rotational barrier (5.6 kcal/mol), explaining the difference in selectivity. nih.gov DFT has also been used to support mechanistic proposals for nitrone reactions and to investigate the binding interactions of fluorinated molecules with proteins. acs.orgacs.org

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules over time. For systems containing the bulky and complex perfluoro-t-butyl group, MD simulations offer insights into how these molecules behave in different environments, such as in solution or within biological systems. nih.gov

The presence of numerous fluorine atoms imparts unique properties to the perfluoro-t-butyl group, including high electronegativity, steric bulk, and distinct electronic effects that profoundly influence reactivity and selectivity. nih.govresearchgate.netnih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. core.ac.uknih.gov

Theoretical studies focus on dissecting these "fluorine effects." The PFtB group is more electron-withdrawing than the trifluoromethyl (CF₃) group, which alters the electronic nature of the molecule it is attached to. cas.cn Computational studies have shown that the steric repulsion of the PFtB group is a decisive factor in controlling the selectivity of reactions. nih.gov For example, in the perfluoro-t-butylation of styrenes, the steric clash between the PFtB group and the substrate in the transition state governs the E/Z selectivity. nih.gov Furthermore, theoretical investigations explore the subtle interplay of electrostatic interactions, such as those between polarized C-F and C-H bonds, which can stabilize specific conformations. acs.org Understanding these effects is crucial for designing new synthetic methods and for predicting the properties of novel fluorinated compounds. nih.gov

Kinetic and Thermodynamic Profiling of Perfluoro-t-butylation Processes

Kinetic and thermodynamic data provide quantitative measures of reaction rates and feasibility. While comprehensive experimental kinetic studies on perfluoro-t-butylation are challenging, computational methods like DFT are frequently used to calculate the activation energies (related to kinetics) and reaction energies (related to thermodynamics) for proposed mechanistic steps. researchgate.netrsc.org

For example, in the DFT-calculated profile for the photocatalytic perfluoro-t-butylation of styrene, the energy difference between the two key intermediates (int 1 and int 2) leading to Z and E products, respectively, was found to be highly significant due to steric repulsion from the PFtB group. nih.gov This thermodynamic difference in intermediate stability is a key driver for the observed product selectivity. nih.gov

| Substituent Group | Intermediate Configuration | Relative Energy (kcal/mol) | Key Insight |

|---|---|---|---|

| Perfluoro-t-butyl (PFtB) | int 1 (leads to Z-product) | 13.4 | Large energy gap due to high steric repulsion of PFtB group favors the E-pathway. |

| int 2 (leads to E-product) | 0.0 | ||

| Trifluoromethyl (CF₃) | int 1 (leads to Z-product) | 5.6 | Smaller energy gap results in lower stereoselectivity compared to PFtB. |

| int 2 (leads to E-product) | 0.0 |

Similarly, mechanistic studies on the formation of N-PFtB secondary amines relied on DFT calculations to confirm the favorability of the proposed reaction pathway involving multiple intermediates. rsc.org These computational profiles help rationalize why certain reaction pathways are preferred over others and guide the optimization of reaction conditions. The development of 19F MRI agents based on perfluoro-t-butanol (PFTB) also benefits from understanding the thermodynamic and kinetic factors that affect signal intensity and biological behavior. rsc.org

Spectroscopic and Analytical Characterization Methodologies for Perfluoro T Butyl Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Perfluoro-t-butyl Analysis

NMR spectroscopy is an indispensable tool for the characterization of perfluoro-t-butyl derivatives. The presence of multiple fluorine atoms allows for the use of ¹⁹F NMR, which offers high sensitivity and a wide chemical shift range, making it exceptionally informative for these molecules.

Fluorine-19 NMR is particularly well-suited for analyzing compounds containing the perfluoro-t-butyl group. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of the proton (¹H) nucleus. umich.edu This high sensitivity, combined with the large chemical shift dispersion (typically over 400 ppm), allows for the clear resolution of signals from fluorine atoms in different chemical environments. alfa-chemistry.comnih.gov

For molecules containing a perfluoro-t-butyl group, such as Perfluoro-t-butyl trifluoroacetate (B77799), the nine fluorine atoms of the -C(CF₃)₃ moiety are chemically and magnetically equivalent. This equivalence, coupled with the absence of coupling to adjacent protons, results in a single, sharp, and intense singlet in the ¹⁹F NMR spectrum. researchgate.netwipo.intnih.gov This characteristic signal serves as an excellent reporter for the presence of the perfluoro-t-butyl group. wipo.int In various perfluoro-tert-butoxy tagged compounds, this singlet typically appears in the region of -71 to -73 ppm (referenced to CFCl₃). researchgate.netcnr.it The trifluoroacetate group (-COOCF₃) also gives a distinct signal. For comparison, the chemical shift of trifluoroacetic acid (TFA) is approximately -76.55 ppm. researchgate.netwikipedia.org The precise chemical shift is highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle structural changes. umich.edu

Table 1: Typical ¹⁹F NMR Chemical Shifts for Perfluoro-t-butyl and Related Groups

| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Notes |

|---|---|---|

| Perfluoro-t-butyl (-C(CF₃)₃) | -71 to -73 | Intense, sharp singlet due to nine equivalent fluorine atoms. researchgate.netcnr.it |

| Trifluoroacetyl (-C(O)CF₃) | -75 to -77 | Position can vary based on the ester or amide structure. researchgate.netwikipedia.org |

| General -CF₃ | +40 to +80 | This is a general range and can vary significantly based on adjacent groups. alfa-chemistry.comucsb.edu |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

While ¹⁹F NMR is a primary tool, other nuclei provide complementary structural data. Carbon-13 (¹³C) NMR spectroscopy is highly informative for elucidating the carbon skeleton of perfluoro-t-butyl compounds. In ¹³C NMR spectra of these molecules, the signals for the fluorinated carbons are split into complex multiplets due to one-bond (¹J_CF) and multi-bond (ⁿJ_CF) carbon-fluorine couplings.

For the perfluoro-t-butyl group, the central quaternary carbon (-C (CF₃)₃) typically appears as a decet (a multiplet of 10 lines) due to coupling with the nine equivalent fluorine atoms. The signal for the three equivalent trifluoromethyl carbons (-C(CF₃ )₃) appears as a quartet due to coupling to the three attached fluorine atoms. cnr.it For instance, in a perfluoro-tert-butoxy tagged L-DOPA analogue, the quaternary carbon of the perfluoro-t-butyl group was observed as a multiplet centered at 79.78 ppm, while the trifluoromethyl carbons appeared as a quartet at 120.41 ppm with a large C-F coupling constant (J_CF = 293 Hz). cnr.it These characteristic splitting patterns and coupling constants provide definitive evidence for the presence and structure of the perfluoro-t-butyl group.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the purity of Perfluoro-t-butyl trifluoroacetate. It also provides valuable structural information through the analysis of fragmentation patterns. In the mass spectra of many perfluorinated compounds, the molecular ion peak (M⁺) can be weak or entirely absent due to the molecule's propensity to fragment upon ionization. nist.gov

The fragmentation of perfluorinated compounds is often characterized by the cleavage of C-C bonds and the loss of CF₂ or CF₃ radicals. For this compound, characteristic fragments would be expected to arise from both the perfluoro-t-butyl and the trifluoroacetate moieties. The most abundant ion in the mass spectra of perfluoroparaffins is often CF₃⁺ (m/z = 69). nist.gov The fragmentation of perfluoroalkyl carboxylates typically proceeds after an initial decarboxylation. well-labs.com In-source fragmentation can be a significant factor in the analysis of per- and polyfluoroalkyl substances (PFAS), particularly for those containing a carboxylate group, where the loss of CO₂ is a common prerequisite for other fragmentation pathways. rawdatalibrary.net

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (C₆F₁₂O₂)

| Ion Fragment | Formula | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|---|

| Perfluoro-t-butyl cation | [C(CF₃)₃]⁺ | 219 | Cleavage of the ester C-O bond |

| Trifluoroacetyl cation | [CF₃CO]⁺ | 97 | Cleavage of the ester C-O bond |

| Trifluoromethyl cation | [CF₃]⁺ | 69 | A very common and often abundant fragment in fluorocarbon mass spectra. nist.gov |

Note: The relative abundance of these fragments can vary significantly depending on the ionization technique (e.g., EI, ESI) and analytical conditions.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. wikipedia.orglibretexts.org It measures the transition energies between quantized rotational states, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate bond lengths, bond angles, and dihedral angles can be derived. libretexts.org

An application of this technique to this compound would allow for the determination of its preferred gas-phase conformation, including the rotational orientation of the perfluoro-t-butyl and trifluoroacetate groups relative to each other. Such data provides fundamental insights into the molecule's intrinsic structural preferences, free from solvent or crystal packing effects.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a crystal structure for this compound is not publicly documented, the technique has been successfully applied to compounds containing the perfluoro-t-butyl group. For example, the structure of reagents used in perfluoro-tert-butylation reactions has been unambiguously confirmed by X-ray diffraction analysis. nih.gov Furthermore, the Crystallography Open Database contains a crystal structure for perfluoro-tert-butyl alcohol, demonstrating that these compounds can form crystals suitable for X-ray analysis. nih.gov

Research Applications and Scientific Impact of Perfluoro T Butylated Compounds

Reagent Development in Organofluorine Chemistry and Fluoroalkylation

The incorporation of the perfluoro-t-butyl (PFtB) group into organic molecules is a significant challenge in organofluorine chemistry, primarily due to the group's steric hindrance and the unique effects of its fluorine atoms. nih.gov Despite these challenges, the development of reagents and methods for perfluoro-t-butylation is a highly active area of research, driven by the valuable properties this moiety imparts to molecules. nih.govcas.cn

Historically, the synthesis of PFtB-containing compounds relied on indirect methods using precursors like perfluoro-t-butanol or perfluoro-t-butyl acetylene. nih.gov A significant advancement has been the development of stable and scalable reagents for radical-type perfluoro-t-butylation. nih.gov One such reagent is synthesized from commercially available perfluoro-t-butanol and a specially designed benzothiazole (B30560) hypervalent iodonium (B1229267) salt. nih.gov This reagent facilitates the highly E-selective photo-driven C(sp²)–H functionalization of styrene (B11656) derivatives and can also be used to produce the less common Z-isomers by adjusting the reaction conditions. nih.gov

Another innovative approach involves the use of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) as a practical reagent for nucleophilic perfluoro-t-butylation. cas.cn Through a consecutive triple-fluorination process with cesium fluoride (B91410), DBBF can generate the (CF₃)₃C⁻ species, which acts as a robust nucleophilic perfluoro-t-butylating agent for a variety of electrophiles. cas.cn This method has proven effective for the synthesis of a wide range of structurally diverse perfluoro-t-butylated molecules under mild conditions. cas.cn

The development of these reagents has expanded the toolbox for chemists, enabling the introduction of the PFtB group into a broader range of substrates, including unsaturated compounds like alkynes and electron-rich aromatic compounds. nih.gov These advancements are crucial for the late-stage functionalization of complex molecules and the divergent synthesis of novel perfluoro-t-butylated compounds. nih.gov

Building Blocks for Novel Functional Materials Research

The unique properties of the perfluoro-t-butyl group, such as its high hydrophobicity and chemical stability, make it an attractive building block for the design of new functional materials. nih.govnih.gov Research in this area has focused on creating polymers and resins with tailored properties for specific high-performance applications.

Design and Synthesis of Semifluorinated Polymer Surfactants for Research

Semifluorinated polymers, which contain both fluorinated and non-fluorinated segments, are of significant interest for their self-assembly properties and potential applications in drug delivery and imaging. nih.govcymitquimica.com Researchers have synthesized amphiphilic polymers consisting of a hydrophilic monomethyl poly(ethylene glycol) (mPEG) head group and a fluorophilic tail composed of one, two, or three perfluoro-t-butyl (PFtB) groups. nih.govcymitquimica.com

The synthesis of these polymers can be achieved through the direct substitution of an mPEG mesylate with the potassium salt of perfluoro-t-butyl alcohol. nih.gov These reactions are generally high-yielding and produce water-soluble compounds that can self-assemble into nano-sized structures in aqueous solutions. nih.gov For instance, polymers with three PFtB groups have been shown to form stable, spherical micelles approximately 12 nm in size. cymitquimica.com

These PFtB-containing polymer surfactants exhibit characteristics similar to their linear perfluorocarbon-tailed counterparts and have demonstrated the ability to stably emulsify other fluorinated compounds. nih.govcymitquimica.com This makes them promising candidates for the development of multifunctional nanoparticle systems that can serve as both therapeutic delivery vehicles and imaging contrast agents. nih.gov

Role in Elastic Fluorohydrocarbon Resin Production Research

While detailed research on the specific role of Perfluoro-t-butyl trifluoroacetate (B77799) in resin production is limited in publicly available scientific literature, it is noted in chemical supplier information that t-butyl trifluoroacetate is utilized in methods for producing elastic fluorohydrocarbon resins. chemicalbook.com The incorporation of fluorinated moieties like the perfluoro-t-butyl group into polymer backbones is a known strategy to enhance the chemical resistance, thermal stability, and low surface energy of the resulting resins. The unique properties of the perfluoro-t-butyl group could potentially contribute to the elasticity and durability of these specialized fluorohydrocarbon resins.

Development of Chemical Probes for Advanced Research Methodologies

The nine magnetically equivalent fluorine atoms in the perfluoro-t-butyl group give rise to a single, sharp signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, making it an exceptionally sensitive reporter group. nih.govcas.cn This property has been extensively exploited in the development of chemical probes for studying molecular interactions and for in vivo imaging.

Fluorine-19 NMR Probes for Molecular Recognition and Biological Interactions Research

The high sensitivity of the PFtB group to its local chemical environment makes it an ideal probe for studying molecular recognition and biological processes by ¹⁹F NMR. nih.gov Changes in the chemical shift and relaxation parameters of the ¹⁹F NMR signal can provide detailed information about binding events and conformational changes.

For example, a novel amino acid, L-O-(perfluoro-t-butyl)-homoserine (pFtBSer), has been synthesized and incorporated into peptides. The resulting peptide exhibits a sharp ¹⁹F NMR singlet that is detectable at very low concentrations (5 µM and lower), providing a highly sensitive tool to study peptide-membrane interactions.

In another application, 4R- and 4S-perfluoro-t-butyl hydroxyprolines have been used as sensitive probes to monitor the activity of protein kinases. nih.gov The phosphorylation of peptides containing these modified prolines leads to detectable changes in the ¹⁹F chemical shift, allowing for the quantitative analysis of phosphorylation kinetics in real-time, even in complex biological mixtures like cell extracts. nih.gov

Imaging Contrast Agent Research and Design

The strong and sharp signal of the perfluoro-t-butyl group in ¹⁹F NMR has also led to its investigation as a contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI). nih.govnih.gov ¹⁹F MRI is a powerful imaging modality because it produces images with a high signal-to-noise ratio and no background signal from the body. nih.gov

The design of effective ¹⁹F MRI contrast agents often involves incorporating multiple PFtB groups into a single molecule to enhance the fluorine density and thus the signal intensity. nih.gov The branched structure of the PFtB group is advantageous as it minimizes the signal-broadening effects that can occur with linear perfluorocarbons. nih.gov

Semifluorinated polymers containing PFtB groups, as described in section 5.2.1, are being explored as potential ¹⁹F-MRI contrast agents. nih.govcymitquimica.com Micelles formed from these polymers in aqueous solution give a single, narrow ¹⁹F-NMR signal and have been shown to produce intense signals in ¹⁹F-MR images at low concentrations without the need for sensitizing agents. nih.govcymitquimica.com This highlights the potential of PFtB-based materials as a platform for developing advanced theranostic agents that combine both diagnostic imaging and therapeutic functions. nih.gov

Information regarding "Perfluoro-t-butyl trifluoroacetate" in the context of Late-Stage Functionalization in Complex Molecule Synthesis Research is currently unavailable in the reviewed scientific literature.

Following a comprehensive review of scientific databases and academic publications, no specific information, research findings, or detailed applications concerning the use of the chemical compound "this compound" for the purpose of "Late-Stage Functionalization in Complex Molecule Synthesis Research" could be retrieved.

While the introduction of the perfluoro-t-butyl (PFtB) group into complex molecules during the later stages of synthesis is a significant and well-documented field of chemical research, the available literature does not identify "this compound" as a reagent utilized for this purpose. researchgate.netresearchgate.netnih.govscispace.comnyu.edu Research in this area primarily focuses on other perfluoro-t-butylating agents and methodologies. researchgate.netresearchgate.netnih.govrsc.org

Therefore, it is not possible to generate a scientifically accurate and sourced article that adheres to the provided outline and focuses solely on "this compound" within the specified context.

Future Perspectives and Emerging Research Directions in Perfluoro T Butyl Chemistry

Development of Sustainable and Green Synthetic Methodologies for Perfluoro-t-butyl Compounds

A primary challenge in organofluorine chemistry has been the development of synthetic methods that are both efficient and environmentally responsible. Traditional methods for introducing the PFtB group often rely on harsh reagents or conditions. The future in this area points towards greener alternatives that minimize hazardous waste and improve operational simplicity.

Recent research has introduced promising reagents that align with green chemistry principles. For instance, 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) has been identified as a practical and low-cost reagent for nucleophilic perfluoro-t-butylation. cas.cn This method, involving a consecutive triple-fluorination process with Cesium Fluoride (B91410) (CsF), generates the nucleophilic (CF₃)₃C⁻ species under mild conditions, avoiding more hazardous precursors. cas.cnnih.gov This approach is notable for its operational simplicity and efficiency. cas.cn

Another advancement is the development of transition-metal-free C-O cross-coupling reactions to create nonafluoro-tert-butoxy arenes. This strategy avoids the use of nonafluoro-tert-butanol as a solvent and, crucially, does not require the handling of hazardous diazonium salts, which are common in other methods. researchgate.net Similarly, the use of powdered Potassium Hydroxide (KOH) in Tetrahydrofuran (THF) has been proposed as a significantly safer and simpler alternative for the cleavage of tert-butyl esters compared to the hazardous Schmidt procedure which uses Sodium Hydride (NaH) in Dimethylformamide (DMF). organic-chemistry.org

The synthesis of specific building blocks, such as geminally perfluoro-t-butylated β-amino acids, has also seen improvements. The Mitsunobu reaction has been optimized to introduce two PFtB groups in a single step with a high yield (98%) by conducting the reaction in a sealed vessel with molecular sieves. nih.gov This highlights a move towards more atom-economical and efficient one-pot procedures.

Future efforts will likely continue to focus on replacing hazardous reagents, reducing solvent waste, and designing reactions that proceed under milder conditions with higher atom economy, contributing to a more sustainable chemical industry.

Exploration of Novel Catalytic Systems for Selective Perfluoro-t-butylation

Catalysis is at the forefront of modern synthetic chemistry, and its application to perfluoro-t-butylation is a rapidly evolving area of research. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in incorporating the sterically demanding PFtB group into complex molecules.

Photocatalysis has emerged as a powerful tool. Researchers have developed a method for the highly E-selective, photo-driven C(sp²)–H functionalization of styrene (B11656) derivatives using an fac-Ir(ppy)₃ catalyst. nih.gov This radical-type perfluoro-t-butylation employs a stable and scalable reagent derived from commercial perfluoro-t-butanol. nih.govnih.gov The process can be controlled to produce either E- or Z-isomers by managing the energy transfer process, showcasing a high degree of tunability. nih.gov

Transition-metal catalysis also offers robust solutions. A versatile method for constructing PFtB-substituted alkynes utilizes a Pd/Cu-catalyzed decarboxylative coupling of (perfluoro-t-butyl)propiolic acid with various halides and triflates. rsc.org This protocol is noted for its high yields and compatibility with a wide range of functional groups. rsc.org In the realm of environmental applications, sequential catalytic systems are being designed to degrade persistent per- and polyfluoroalkyl substances (PFAS). This "treatment train" approach uses specialized catalysts, such as titanium-based materials for oxidation and palladium for reductive hydrodefluorination, to break down PFAS into harmless substances like carbon dioxide and fluoride ions. rice.edu

Furthermore, transition-metal-free approaches are gaining traction. The reaction of PFtB phenyl sulfone, a source of the PFtB anion, with arynes provides a general and highly regioselective method for aromatic perfluoro-t-butylation. nih.govacs.org This highlights a shift towards innovative activation strategies that circumvent the need for traditional metal catalysts.

The table below summarizes some of the novel catalytic systems being explored.

| Catalytic System | Reaction Type | Key Features | Reference |

| fac-Ir(ppy)₃ / Blue LEDs | Photocatalytic C(sp²)–H Functionalization | Highly E-selective; uses a stable, scalable reagent. | nih.gov |

| Pd/Cu Catalysts | Decarboxylative Coupling | High-yielding; broad substrate scope including halides and triflates. | rsc.org |

| Aryne Precursors | Transition-Metal-Free Aromatic Substitution | Highly regioselective; uses PFtB phenyl sulfone as anion source. | nih.govacs.org |

| Ti-based & Pd-based Catalysts | Sequential PFAS Degradation | Multi-step process for complete breakdown of "forever chemicals". | rice.edu |

Future research will undoubtedly uncover more sophisticated catalysts, including those based on earth-abundant metals and organocatalysts, to further expand the toolbox for selective perfluoro-t-butylation.

Advanced Computational Design and Prediction of Perfluoro-t-butylated Molecules and Their Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of complex reaction mechanisms. In the field of perfluoro-t-butyl chemistry, advanced computational methods are accelerating the design of new molecules and synthetic pathways.

Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanisms of novel perfluoro-t-butylation reactions. For example, DFT studies were used to support a proposed reaction pathway for the direct synthesis of N-perfluoro-t-butyl secondary amines from N-trifluoromethyl secondary amines. rsc.org These calculations helped to explain the critical role of Cesium Fluoride in facilitating the elimination of hydrogen fluoride and the subsequent reaction steps. rsc.org Similarly, computational analysis has been used to justify the stability of the perfluoro-t-butyl anion ((CF₃)₃C⁻) by demonstrating the effect of negative hyperconjugation, which is crucial for its generation from reagents like DBBF. cas.cn

Beyond mechanism elucidation, computational tools are being employed for predictive design. In the development of catalytic systems for PFAS destruction, computer models and machine learning are used to predict reaction outcomes and optimize the design of catalyst surfaces that can selectively attract and degrade these persistent pollutants. rice.edu This predictive power allows researchers to screen potential catalysts in silico, saving significant time and resources.

The future of this area lies in the integration of more sophisticated machine learning and artificial intelligence models with quantum chemical calculations. This synergy will allow for the high-throughput screening of virtual libraries of PFtB-containing compounds, predicting their properties for specific applications, such as drug-likeness or performance as ¹⁹F MRI agents. This computational-first approach will guide synthetic efforts toward the most promising molecular targets.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique properties of the perfluoro-t-butyl group make it highly attractive for applications that span multiple scientific disciplines. The convergence of organic synthesis, materials science, and chemical biology is driving innovation and opening up new frontiers for PFtB-containing molecules.

In materials science , the incorporation of PFtB groups into polymers can dramatically alter their properties. For example, fluorinated alcohols like perfluoro-t-butanol are used to enhance the hydrophobicity and chemical resistance of polymers, which is valuable for creating advanced coatings and biomedical devices. ontosight.ai Researchers have synthesized semifluorinated amphiphilic polymers with PFtB tails and polyethylene (B3416737) glycol (PEG) heads, which self-assemble into stable micelles in aqueous solutions. nih.gov These materials show promise for applications in drug delivery. nih.gov Furthermore, new perfluorinated unsaturated monomers are being synthesized for potential use in proton exchange membranes (PEMs) for fuel cells. mdpi.com

In chemical biology , the PFtB group is particularly valued as a reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). researchgate.net The nine chemically equivalent fluorine atoms of the PFtB group produce a sharp, single ¹⁹F NMR signal with a high signal-to-noise ratio, making it an exceptional label for tracking molecules in biological systems. nih.govresearchgate.netrsc.org This has led to the development of numerous PFtB-based ¹⁹F MRI agents and probes. cas.cnrsc.orgnih.govresearchgate.net These agents offer the advantage of providing "hot-spot" images without background interference from the body. rsc.org Research is focused on designing PFtB-labeled compounds, such as amino acids and peptides, that can act as theranostic agents—combining therapeutic drug delivery with diagnostic imaging. nih.govnih.govresearchgate.net For example, the synthesis of Fmoc-perfluoro-tert-butyl tyrosine allows for its incorporation into peptides, which can then be detected by ¹⁹F NMR at nanomolar concentrations. researchgate.net

The synergy between these fields is clear: advances in synthetic organic chemistry provide novel PFtB-containing molecules. rsc.orgrsc.org Materials scientists and chemical biologists then explore the unique applications of these molecules, from creating new polymers to developing next-generation medical imaging agents. ontosight.ainih.gov This interdisciplinary collaboration is essential for unlocking the full potential of perfluoro-t-butyl chemistry.

Q & A

Q. What are the recommended analytical methods for quantifying trifluoroacetate (TFA) in environmental samples, and how can potential interferences be minimized?

To quantify TFA in environmental matrices (e.g., snow, groundwater), ion chromatography (IC) with suppressed conductivity detection is widely used, achieving detection limits as low as 0.2 ppb . For complex matrices like soil or biosolids, deconvolution of CF₃ and CH₃ signals via mass spectrometry can distinguish TFA from acetate . To minimize interferences:

Q. How can researchers accurately determine the stoichiometry of trifluoroacetate counterions in synthetic peptide derivatives?

For peptide salts (e.g., TT-232 trifluoroacetate), combine amino acid analysis with ion chromatography to quantify peptide content and counterion ratios. For example:

Q. What methodologies are employed to distinguish trifluoroacetate from acetate in surface binding studies?

- X-ray photoelectron spectroscopy (XPS) identifies binding energy shifts between CF₃ (TFA) and CH₃ (acetate) groups .

- Thermal desorption mass spectrometry monitors decomposition products: TFA yields CO₂ and CF₃ fragments, while acetate produces CH₃ .

- Surface coverage quantification (e.g., ≤0.10 ML) via Langmuir isotherm models minimizes cross-reactivity .

Q. How do historical and preindustrial TFA concentrations in precipitation inform current environmental monitoring strategies?

Analysis of Antarctic firn cores reveals preindustrial TFA levels (3–56 ng/L), suggesting natural sources (e.g., volcanic emissions) . Modern monitoring must:

- Differentiate anthropogenic sources (e.g., HFC degradation, pesticides) using isotopic tracers (e.g., δ¹⁸O) .

- Track temporal trends: Danish groundwater studies show post-1985 TFA spikes linked to fluorinated pesticides .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the environmental persistence of TFA derived from different precursor compounds?

- Longitudinal groundwater dating : Correlate TFA concentrations with aquifer recharge times (e.g., pre-2000 vs. post-2005) to assess degradation rates of precursors like HFCs vs. pesticides .

- Microcosm studies : Compare TFA stability under varying redox conditions (e.g., aerobic vs. anaerobic) to identify degradation pathways .

- Atmospheric modeling : Quantify TFA deposition from HFC degradation (e.g., HFC-134a) versus direct pesticide application .

Q. How can electrochemical kinetic studies on trifluoroacetate decomposition inform the design of Kolbe reaction mechanisms under non-aqueous conditions?

- Tafel slope analysis in trifluoroacetic acid systems reveals Langmuir vs. Temkin adsorption mechanisms for intermediates .

- Galvanostatic transients show monolayer coverage of adsorbed intermediates (e.g., CF₃• radicals), optimizing voltage parameters for C₂F₆ synthesis .

- Compare with aqueous systems: Non-aqueous conditions suppress oxidative side reactions, achieving >90% Kolbe product yields .

Q. What advanced spectroscopic techniques are validated for characterizing trifluoroacetate derivatives, and how do computational methods support their interpretation?

- XPS and NEXAFS : Resolve electronic structures of ethyl trifluoroacetate derivatives using the CVS-QE12 Hamiltonian, validated against ab initio methods (e.g., EOM-CCSD) .

- Dyson orbital analysis : Predict ionization cross-sections for XPS spectra, correlating with experimental data .

- DFT/MRCI simulations : Model core-excited states (e.g., K-edge transitions) to interpret NEXAFS spectra of fluorinated compounds .

Q. In thermal decomposition studies of fluorinated precursors, how do trifluloroacetate-based salts differ from non-fluorinated analogs in reaction pathways?

- Thermogravimetric analysis (TGA) : Fluorinated salts (e.g., YTFA, BaTFA) exhibit lower decomposition temperatures (~200°C) vs. acetate salts (>300°C) due to weaker metal–trifluoroacetate bonds .

- Mechanistic studies : Trifluoroacetate decomposition proceeds via CF₃• radical formation, whereas acetate forms CH₃•, altering carbon chain growth in pyrolysis .

- In situ FTIR : Monitor gas-phase products (e.g., CO₂, HF) to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.